molecular formula C6H14ClNO2 B7780641 (1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride

(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride

Cat. No.: B7780641
M. Wt: 167.63 g/mol
InChI Key: KUGLDBMQKZTXPW-UHFFFAOYSA-N
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Description

The compound with the identifier “(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride” is known as DL-Valine methyl ester hydrochloride. It is a derivative of the amino acid valine, where the carboxyl group is esterified with methanol and the amine group is protonated to form a hydrochloride salt. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Valine methyl ester hydrochloride can be synthesized through the esterification of DL-valine with methanol in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves:

Industrial Production Methods

Industrial production of DL-Valine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DL-Valine methyl ester hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DL-Valine methyl ester hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of DL-Valine methyl ester hydrochloride involves its interaction with biological molecules. As an ester derivative of valine, it can be incorporated into peptides and proteins, affecting their structure and function. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various biochemical assays .

Comparison with Similar Compounds

DL-Valine methyl ester hydrochloride can be compared with other amino acid esters and hydrochloride salts. Similar compounds include:

    DL-Alanine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from alanine.

    DL-Leucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from leucine.

    DL-Isoleucine methyl ester hydrochloride: Similar ester and hydrochloride salt but derived from isoleucine.

Uniqueness

DL-Valine methyl ester hydrochloride is unique due to its specific structure derived from valine, which imparts distinct biochemical properties and reactivity compared to other amino acid esters .

Properties

IUPAC Name

(1-methoxy-3-methyl-1-oxobutan-2-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-05-6
Record name Valine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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